molecular formula C12H13NO2 B15046302 2-(3,5-Dimethoxyphenyl)pyrrole

2-(3,5-Dimethoxyphenyl)pyrrole

Cat. No.: B15046302
M. Wt: 203.24 g/mol
InChI Key: GQGRAYIBGDXICO-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)pyrrole is an organic compound belonging to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 3,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(3,5-Dimethoxyphenyl)pyrrole involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of 3,5-dimethoxyphenyl with a halogenated pyrrole . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenyl)pyrrole involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethoxyphenyl)pyrrole is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. The presence of methoxy groups can enhance its solubility and potentially its biological activity compared to unsubstituted or differently substituted analogs .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-(3,5-dimethoxyphenyl)-1H-pyrrole

InChI

InChI=1S/C12H13NO2/c1-14-10-6-9(7-11(8-10)15-2)12-4-3-5-13-12/h3-8,13H,1-2H3

InChI Key

GQGRAYIBGDXICO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC=CN2)OC

Origin of Product

United States

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